molecular formula C22H26N2O B1682475 ST 198

ST 198

Cat. No.: B1682475
M. Wt: 334.5 g/mol
InChI Key: GQPJBOOQHWEOKT-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST 198 is a compound known for its role as a dopamine D3 receptor antagonist. It is an orally active compound that can block the expression of nicotine-induced conditioned place preference at doses selective for dopamine D3 receptors. This compound is primarily used in the research of neurological diseases .

Preparation Methods

The synthetic routes and reaction conditions for ST 198 involve the use of specific reagents and conditions to achieve the desired product. The preparation method typically includes the synthesis of the core structure followed by functionalization to obtain the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ST 198 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

ST 198 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ST 198 involves its interaction with the dopamine D3 receptor. By binding to this receptor, this compound blocks the expression of nicotine-induced conditioned place preference. This action is selective for the dopamine D3 receptor and does not involve discriminative-stimulus or antidepressant-like effects. The molecular targets and pathways involved include the dopamine D3 receptor and related signaling pathways .

Comparison with Similar Compounds

ST 198 can be compared with other dopamine receptor antagonists, highlighting its uniqueness in terms of selectivity and efficacy. Similar compounds include:

Properties

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJBOOQHWEOKT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CCCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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